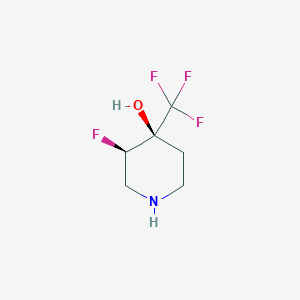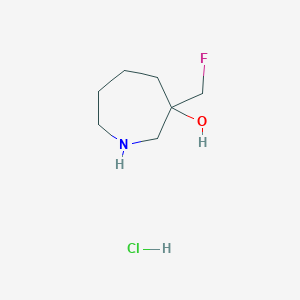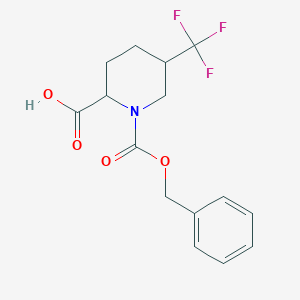
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. The stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorination of Piperidine Derivatives: One common method involves the selective fluorination of piperidine derivatives. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or through catalytic hydrogenation processes.
Industrial Production Methods
Industrial production of (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step synthesis starting from readily available piperidine derivatives. The process includes:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Catalysts: Copper salts, silver salts
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Dehydroxylated or demethylated derivatives
Substitution Products: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated compounds.
Fluorine Chemistry: Studied for its unique reactivity due to the presence of fluorine atoms.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Explored for its ability to bind to certain biological receptors, influencing biochemical pathways.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Agents: Used in the development of fluorinated diagnostic agents for imaging techniques like PET (positron emission tomography).
Industry
Material Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Agriculture: Studied for its potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism by which (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The trifluoromethyl group increases the lipophilicity of the compound, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-fluoropiperidin-4-ol: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
(3R,4S)-4-(trifluoromethyl)piperidin-4-ol: Lacks the fluorine atom at the 3-position, affecting its chemical properties and applications.
(3R,4S)-3-chloro-4-(trifluoromethyl)piperidin-4-ol:
Uniqueness
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the combined presence of both a fluorine atom and a trifluoromethyl group, which significantly influences its chemical reactivity, biological activity, and potential applications in various fields. This dual substitution pattern is relatively rare and provides distinct advantages in terms of stability, reactivity, and interaction with biological targets.
Propiedades
IUPAC Name |
(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZOLOJJHHQFKF-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@]1(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














